2-(2-Formyl-5-phenylphenyl)acetic acid
Description
2-(2-Formyl-5-phenylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a central phenyl ring with a formyl (-CHO) group at the 2-position and a phenyl substituent at the 5-position, connected to an acetic acid moiety.
Properties
IUPAC Name |
2-(2-formyl-5-phenylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-10-13-7-6-12(8-14(13)9-15(17)18)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVYZXHOTYGORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Substituents : Bromo (electron-withdrawing) at C3, methoxy (electron-donating) at C3.
- Structural Features :
- The methoxy group is coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid group is nearly perpendicular (dihedral angle: 78.15°) .
- C—C—C angles at substituent positions reflect electronic effects: Br (121.5°) > acetic acid (118.4°) > OMe (118.2°), indicating Br’s strong electron-withdrawing nature .
- Hydrogen Bonding : Forms centrosymmetric dimers via R₂²(8) motifs, stabilized by O—H···O interactions .
2-(2-Phenylpyrimidin-5-yl)acetic Acid
- Substituents : Pyrimidine ring (electron-deficient heterocycle) and phenyl group.
- Molecular Formula : C₁₂H₁₀N₂O₂, distinct from the target compound due to the nitrogen-rich heterocycle .
- Reactivity : The pyrimidine ring may participate in π-π stacking or serve as a directing group in metal-catalyzed reactions.
(2,4-Difluoro-5-methylphenyl)acetic Acid
Target Compound: 2-(2-Formyl-5-phenylphenyl)acetic Acid
- Substituents : Formyl (-CHO) at C2 and phenyl at C4.
- Expected Properties :
- The formyl group is strongly electron-withdrawing, increasing the acetic acid’s acidity compared to methoxy- or methyl-substituted analogs.
- Steric hindrance from the 5-phenyl group may reduce rotational freedom, affecting crystal packing.
Hydrogen Bonding and Crystal Packing
- 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Forms dimers via O—H···O bonds, crucial for crystal stability .
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